molecular formula C225H342N60O66S1 B1149128 GASTRIC INHIBITORY POLYPEPTIDE (PORCINE) CAS No. 11063-17-5

GASTRIC INHIBITORY POLYPEPTIDE (PORCINE)

カタログ番号: B1149128
CAS番号: 11063-17-5
分子量: 4975.55
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Gastric inhibitory polypeptide, also known as glucose-dependent insulinotropic polypeptide, is a peptide hormone secreted by neuroendocrine cells in the proximal small intestine. It was first isolated in 1973 from the porcine small intestine. This hormone plays a crucial role in pancreatic insulin and glucagon secretion, and it is composed of 42 amino acids .

準備方法

Synthetic Routes and Reaction Conditions: Gastric inhibitory polypeptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods: In an industrial setting, the production of gastric inhibitory polypeptide involves recombinant DNA technology. The gene encoding the peptide is inserted into an expression vector, which is then introduced into a host organism, such as Escherichia coli. The host organism produces the peptide, which is subsequently purified using chromatographic techniques .

化学反応の分析

Types of Reactions: Gastric inhibitory polypeptide undergoes various chemical reactions, including:

    Oxidation: The peptide can undergo oxidation, particularly at methionine residues, which can affect its biological activity.

    Reduction: Disulfide bonds within the peptide can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: Amino acid residues within the peptide can be substituted to create analogs with altered biological activity.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis techniques.

Major Products: The major products formed from these reactions include oxidized or reduced forms of the peptide and various analogs with modified amino acid sequences .

科学的研究の応用

Gastric inhibitory polypeptide has numerous applications in scientific research:

作用機序

Gastric inhibitory polypeptide is often compared with other incretin hormones, such as glucagon-like peptide-1 (GLP-1). Both peptides stimulate insulin secretion, but they have distinct effects on glucagon production and lipid metabolism. Gastric inhibitory polypeptide has a glucagonotropic effect during hypoglycemia, while glucagon-like peptide-1 exhibits a glucagonostatic effect during hyperglycemia. Additionally, gastric inhibitory polypeptide directly stimulates lipogenesis, whereas glucagon-like peptide-1 indirectly promotes lipolysis .

特性

CAS番号

11063-17-5

分子式

C225H342N60O66S1

分子量

4975.55

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。